Piperazine-1-carboxamide Hydrochloride
Overview
Description
Piperazine-1-carboxamide Hydrochloride is an organic compound with the molecular formula C5H12ClN3O. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is known for its basic properties and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
The primary targets of Piperazine-1-carboxamide Hydrochloride are GABA receptors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By targeting these receptors, this compound can influence a variety of neurological processes.
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm , indicating its potential use as an anthelmintic agent.
Biochemical Pathways
neurotransmission . By causing hyperpolarization of nerve endings, it could disrupt normal neural signaling and lead to paralysis of certain organisms .
Pharmacokinetics
Similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties could impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The primary result of this compound’s action is the paralysis of certain organisms . This is due to its effect on GABA receptors, which leads to hyperpolarization of nerve endings and subsequent paralysis . This suggests potential applications in treating conditions caused by parasitic worms.
Biochemical Analysis
Cellular Effects
Piperazine-1-carboxamide hydrochloride has been shown to affect various types of cells and cellular processes. In cancer cells, for example, this compound can induce apoptosis, a programmed cell death mechanism, by activating intrinsic mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, forming a stable enzyme-inhibitor complex that prevents the substrate from accessing the active site. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the nature of the interaction. Furthermore, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. At the molecular level, this compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the solubility and excretion of this compound, reducing its toxicity and prolonging its therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, this compound can bind to plasma proteins, such as albumin, which modulate its distribution and bioavailability in the body. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the addition of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways. Similarly, phosphorylation or ubiquitination can regulate the localization and activity of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-1-carboxamide Hydrochloride can be synthesized through the reaction of piperazine with formic anhydride. This reaction typically occurs in suitable solvents such as ethanol or dimethylformamide. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products. The compound is then crystallized and dried under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Piperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Piperazine-1-carboxamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Piperazine: A simpler compound with similar structural features but different applications.
Piperazine-1-carboxylic acid: Another derivative with distinct chemical properties and uses.
Piperazine-1-carboxamide: The parent compound without the hydrochloride group.
Uniqueness: Piperazine-1-carboxamide Hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable crystalline structures and its solubility in various solvents make it valuable in both research and industrial applications .
Properties
IUPAC Name |
piperazine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYKKFKLOUEFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377840 | |
Record name | Piperazine-1-carboxamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474711-89-2 | |
Record name | Piperazine-1-carboxamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperazine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic process described in the research paper?
A: The research paper [] details a novel synthetic process for N-(Pyridin-4-yl)Piperazine-1-carboxamide Hydrochloride. This process is deemed "scalable and facile," meaning it can be readily adapted for large-scale production. This is crucial as the compound exhibits potential as a Rho kinase inhibitor and is being investigated for treating central nervous system disorders. The process utilizes readily available starting materials (4-aminopyridine and N,N′-carbonyldiimidazole), proceeds through straightforward acylation and deprotection steps, and achieves a good overall yield (53%) of high-purity product. This makes the process industrially viable for potential pharmaceutical development of this compound.
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